![molecular formula C13H19N3OS B13954582 4-[(5-ethyl-2-pyrimidinyl)oxy]Cyclohexanecarbothioamide](/img/structure/B13954582.png)
4-[(5-ethyl-2-pyrimidinyl)oxy]Cyclohexanecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(5-ethyl-2-pyrimidinyl)oxy]Cyclohexanecarbothioamide is a synthetic organic compound characterized by its unique structure, which includes a pyrimidine ring attached to a cyclohexane ring via an oxy linkage and a carbothioamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(5-ethyl-2-pyrimidinyl)oxy]Cyclohexanecarbothioamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a multi-step process involving the condensation of appropriate precursors such as ethyl acetoacetate and guanidine.
Attachment of the Oxy Linkage: The oxy linkage is introduced by reacting the pyrimidine derivative with a suitable cyclohexanol derivative under conditions that promote ether formation.
Introduction of the Carbothioamide Group:
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 4-[(5-ethyl-2-pyrimidinyl)oxy]Cyclohexanecarbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbothioamide group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
4-[(5-ethyl-2-pyrimidinyl)oxy]Cyclohexanecarbothioamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 4-[(5-ethyl-2-pyrimidinyl)oxy]Cyclohexanecarbothioamide involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids or proteins, potentially inhibiting their function. The carbothioamide group may also play a role in binding to metal ions or other biomolecules, affecting their activity.
Comparación Con Compuestos Similares
4-[(5-ethyl-2-pyrimidinyl)oxy]Cyclohexanecarbonitrile: Similar structure but with a nitrile group instead of a carbothioamide group.
4-[(5-ethyl-2-pyrimidinyl)oxy]Cyclohexanecarboxamide: Similar structure but with a carboxamide group instead of a carbothioamide group.
Uniqueness: 4-[(5-ethyl-2-pyrimidinyl)oxy]Cyclohexanecarbothioamide is unique due to the presence of the carbothioamide group, which can impart distinct chemical and biological properties compared to its analogs
Propiedades
Fórmula molecular |
C13H19N3OS |
|---|---|
Peso molecular |
265.38 g/mol |
Nombre IUPAC |
4-(5-ethylpyrimidin-2-yl)oxycyclohexane-1-carbothioamide |
InChI |
InChI=1S/C13H19N3OS/c1-2-9-7-15-13(16-8-9)17-11-5-3-10(4-6-11)12(14)18/h7-8,10-11H,2-6H2,1H3,(H2,14,18) |
Clave InChI |
GILUTLIPRHREAT-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CN=C(N=C1)OC2CCC(CC2)C(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


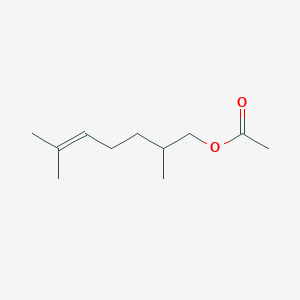
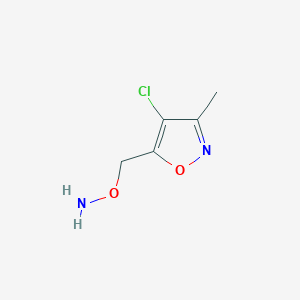

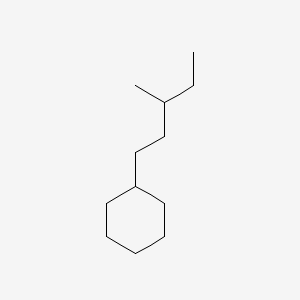
![9-Octadecenamide, 12-hydroxy-N-[2-[(2-hydroxyethyl)amino]ethyl]-, (9Z,12R)-](/img/structure/B13954522.png)

![6-(2-Hydroxyethyl)-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13954530.png)
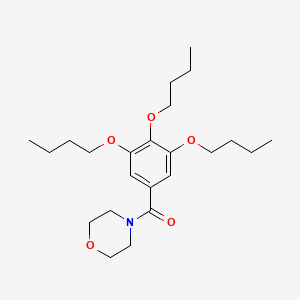
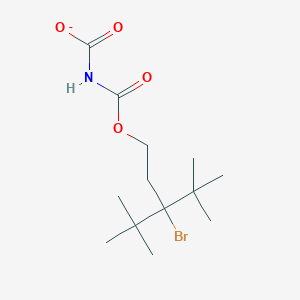


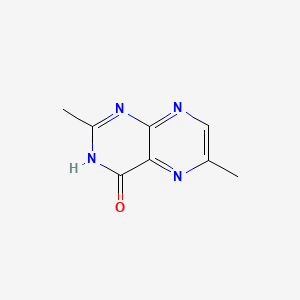

![N-(2-Benzo[d]isoxazol-3-yl-acetyl)-benzenesulfonamide](/img/structure/B13954559.png)
